REACTION_CXSMILES
|
[CH3:1][NH2:2].[CH3:3][S:4]([C:6](SC)=[CH:7][N+:8]([O-:10])=[O:9])=O>CO>[CH3:3][S:4][C:6]([NH:2][CH3:1])=[CH:7][N+:8]([O-:10])=[O:9]
|
Name
|
sulphoxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
9.4 g
|
Type
|
reactant
|
Smiles
|
CN
|
Name
|
1-methylsulphinyl-1-methylthio-2-nitroethylene
|
Quantity
|
18.1 g
|
Type
|
reactant
|
Smiles
|
CS(=O)C(=C[N+](=O)[O-])SC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Evaporation of the reaction mixture
|
Type
|
CUSTOM
|
Details
|
yielded an oily solid which
|
Type
|
CUSTOM
|
Details
|
on recrystallisation from isopropanol
|
Name
|
|
Type
|
product
|
Smiles
|
CSC(=C[N+](=O)[O-])NC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 54.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][NH2:2].[CH3:3][S:4]([C:6](SC)=[CH:7][N+:8]([O-:10])=[O:9])=O>CO>[CH3:3][S:4][C:6]([NH:2][CH3:1])=[CH:7][N+:8]([O-:10])=[O:9]
|
Name
|
sulphoxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
9.4 g
|
Type
|
reactant
|
Smiles
|
CN
|
Name
|
1-methylsulphinyl-1-methylthio-2-nitroethylene
|
Quantity
|
18.1 g
|
Type
|
reactant
|
Smiles
|
CS(=O)C(=C[N+](=O)[O-])SC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Evaporation of the reaction mixture
|
Type
|
CUSTOM
|
Details
|
yielded an oily solid which
|
Type
|
CUSTOM
|
Details
|
on recrystallisation from isopropanol
|
Name
|
|
Type
|
product
|
Smiles
|
CSC(=C[N+](=O)[O-])NC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 54.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |